Methyl 3-isobutoxyisoxazole-5-carboxylate
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Overview
Description
Methyl3-isobutoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl3-isobutoxyisoxazole-5-carboxylate can be synthesized through a (3 + 2) cycloaddition reaction involving terminal alkynes and nitrile oxides. This reaction typically employs copper (I) or ruthenium (II) as catalysts . An alternative metal-free synthetic route involves the use of hydroxyimidoyl chlorides and terminal alkynes under solvent-free conditions, utilizing a recyclable copper/aluminum oxide nanocomposite catalyst .
Industrial Production Methods
Industrial production of Methyl3-isobutoxyisoxazole-5-carboxylate often involves scalable, solvent-free synthesis methods. These methods are designed to be environmentally friendly and cost-effective, reducing waste and minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl3-isobutoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl3-isobutoxyisoxazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving isoxazole derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl3-isobutoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Methylisoxazole-3-carboxylic acid: Used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors.
Uniqueness
Methyl3-isobutoxyisoxazole-5-carboxylate is unique due to its specific isoxazole structure, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Biological Activity
Methyl 3-isobutoxyisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H13N2O3
- Molecular Weight : 209.22 g/mol
- Functional Groups : Isoxazole, ester, and alkyl substituents.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit promising antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
Candida albicans | 0.010 mg/mL | 0.020 mg/mL |
The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or better than traditional antibiotics such as ampicillin and streptomycin .
2. Anticancer Activity
Isoxazole derivatives have also been investigated for their anticancer potential. This compound demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
The IC50 values indicate that this compound has significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways, disrupting mitochondrial function and promoting cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth in vitro, supporting its potential use as an alternative treatment for antibiotic-resistant strains.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with notable effects observed in HeLa and A549 cells.
Properties
CAS No. |
1713713-57-5 |
---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
methyl 3-(2-methylpropoxy)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-6(2)5-13-8-4-7(14-10-8)9(11)12-3/h4,6H,5H2,1-3H3 |
InChI Key |
HOHRGQJMQBFDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
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